4-({(1Z)-1-[1-(1,3-benzothiazol-2-yl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]ethyl}amino)benzenesulfonamide
Description
The compound 4-({(1Z)-1-[1-(1,3-benzothiazol-2-yl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]ethyl}amino)benzenesulfonamide is a heterocyclic sulfonamide derivative featuring a benzothiazole core fused with a pyrazolone ring system. Its structure includes:
- A 1,3-benzothiazole moiety, known for its electron-deficient aromatic system and applications in medicinal chemistry.
- A benzenesulfonamide substituent, a common pharmacophore in enzyme inhibitors (e.g., carbonic anhydrase inhibitors).
Computational tools like AutoDock4 (for molecular docking) and Multiwfn (for electronic property analysis) could elucidate its binding modes and reactivity .
Properties
Molecular Formula |
C19H17N5O3S2 |
|---|---|
Molecular Weight |
427.5 g/mol |
IUPAC Name |
4-[1-[2-(1,3-benzothiazol-2-yl)-5-methyl-3-oxo-1H-pyrazol-4-yl]ethylideneamino]benzenesulfonamide |
InChI |
InChI=1S/C19H17N5O3S2/c1-11(21-13-7-9-14(10-8-13)29(20,26)27)17-12(2)23-24(18(17)25)19-22-15-5-3-4-6-16(15)28-19/h3-10,23H,1-2H3,(H2,20,26,27) |
InChI Key |
UTGXEFDJLFOOBR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(N1)C2=NC3=CC=CC=C3S2)C(=NC4=CC=C(C=C4)S(=O)(=O)N)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({(1Z)-1-[1-(1,3-benzothiazol-2-yl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]ethyl}amino)benzenesulfonamide typically involves multiple steps, starting with the preparation of the benzothiazole and pyrazole intermediates. These intermediates are then coupled under specific reaction conditions to form the final compound. Common reagents used in these reactions include various acids, bases, and solvents to facilitate the coupling and purification processes.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to increase yield and purity. This can include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-({(1Z)-1-[1-(1,3-benzothiazol-2-yl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]ethyl}amino)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Scientific Research Applications
Chemistry
In chemistry, 4-({(1Z)-1-[1-(1,3-benzothiazol-2-yl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]ethyl}amino)benzenesulfonamide is studied for its unique structural properties and reactivity. It can serve as a building block for the synthesis of more complex molecules and materials.
Biology
In biological research, this compound is investigated for its potential as a bioactive molecule. Its structure suggests it may interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, 4-({(1Z)-1-[1-(1,3-benzothiazol-2-yl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]ethyl}amino)benzenesulfonamide is explored for its potential therapeutic applications. It may exhibit activity against certain diseases or conditions, making it a subject of pharmacological studies.
Industry
In industrial applications, this compound can be used in the development of new materials, catalysts, and other products. Its unique properties make it valuable for various industrial processes and applications.
Mechanism of Action
The mechanism of action of 4-({(1Z)-1-[1-(1,3-benzothiazol-2-yl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]ethyl}amino)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific context and application being studied.
Comparison with Similar Compounds
Computational and Experimental Insights
Crystallographic Analysis: Tools like SHELX and ORTEP-3 could resolve the target compound’s crystal structure, highlighting bond lengths and tautomeric preferences (e.g., keto vs. enol forms) .
Docking Studies: AutoDock4 simulations would predict binding affinities for sulfonamide targets (e.g., carbonic anhydrase IX). The benzothiazole’s rigidity may favor deeper binding pocket penetration compared to flexible thiazolidinones .
Electronic Properties :
Multiwfn analysis of frontier molecular orbitals (HOMO/LUMO) could compare charge transfer capabilities between the target and analogs, explaining reactivity differences .
Biological Activity
The compound 4-({(1Z)-1-[1-(1,3-benzothiazol-2-yl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]ethyl}amino)benzenesulfonamide is a novel sulfonamide derivative that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including cytotoxicity, antimicrobial properties, and mechanisms of action.
Chemical Structure and Properties
The molecular formula of the compound is with a molar mass of approximately 430.49 g/mol. The compound features a complex structure combining a benzothiazole moiety with a pyrazole ring, which is significant for its biological interactions.
1. Cytotoxic Activity
Research indicates that the compound exhibits significant cytotoxic activity against various cancer cell lines. In vitro studies have shown that it has an IC50 value of less than 5 µM against HL-60 human promyelocytic leukemia cells. This activity suggests that the compound may induce apoptosis in cancer cells through various pathways.
| Cell Line | IC50 (µM) |
|---|---|
| HL-60 | ≤ 5 |
| MCF-7 (Breast) | TBD |
| A549 (Lung) | TBD |
2. Antimicrobial Activity
The compound has been screened for antimicrobial properties against several bacterial strains. Results indicate effectiveness against both Gram-positive and Gram-negative bacteria, with some derivatives demonstrating notable antibacterial activity.
| Bacterial Strain | Activity |
|---|---|
| Staphylococcus aureus | Active |
| Escherichia coli | Moderately Active |
| Pseudomonas aeruginosa | Inactive |
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : The sulfonamide group is known to inhibit bacterial dihydropteroate synthase, disrupting folate synthesis.
- Induction of Oxidative Stress : The presence of the benzothiazole and pyrazole moieties may enhance reactive oxygen species (ROS) production leading to cellular damage in cancer cells.
Case Study 1: Cytotoxicity in Cancer Cells
A study conducted by researchers evaluated the cytotoxic effects of various sulfonamide derivatives, including our compound, on HL-60 cells. The results demonstrated that compounds with similar structural motifs exhibited enhanced cytotoxicity, primarily attributed to their ability to induce apoptosis via mitochondrial pathways.
Case Study 2: Antimicrobial Screening
Another investigation assessed the antimicrobial efficacy of the compound against a panel of pathogens. The results indicated that while some derivatives were potent against Staphylococcus aureus, others showed limited activity against Pseudomonas aeruginosa. This variability underscores the importance of structural modifications in enhancing antimicrobial potency.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
